Product packaging for N-(Hexanoyloxy)succinimide(Cat. No.:CAS No. 22102-92-7)

N-(Hexanoyloxy)succinimide

Cat. No.: B134288
CAS No.: 22102-92-7
M. Wt: 213.23 g/mol
InChI Key: HNYAWMSQSBERBE-UHFFFAOYSA-N
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Description

Historical Context and Significance of Activated Esters in Organic Synthesis

The development of activated esters was a pivotal advancement in organic chemistry, particularly for peptide synthesis. amerigoscientific.com Before their advent, the formation of amide bonds often required harsh conditions that were incompatible with sensitive biomolecules. In the mid-20th century, researchers sought more efficient methods for activating carboxylic acids to facilitate amide bond formation. amerigoscientific.comnih.gov This exploration led to the development of various "activated esters," which are ester functional groups highly susceptible to nucleophilic attack. wikipedia.org

The breakthrough came in 1963 when Anderson and co-workers developed N-hydroxysuccinimide esters (NHS-esters). amerigoscientific.com NHS-esters proved to be exceptionally versatile due to their shelf-stability, high reactivity with amines under mild, neutral conditions, and the generation of a water-soluble N-hydroxysuccinimide byproduct that is easily removed during purification. amerigoscientific.com This combination of properties made NHS-esters, including N-(Hexanoyloxy)succinimide, superior to many other activated esters of the time and cemented their role as indispensable tools in the synthesis of peptides, proteins, and other highly functionalized compounds. amerigoscientific.com Their use has since expanded into bioconjugate chemistry, surface functionalization, and polymer science. amerigoscientific.commdpi.com

Overview of Succinimide (B58015) Derivatives in Advanced Chemical Applications

The succinimide ring, a five-membered structure formally known as pyrrolidine-2,5-dione, is a versatile scaffold in organic and medicinal chemistry. kuey.netnih.gov Its derivatives are not merely synthetic intermediates but are integral components of molecules with significant biological and material properties. kuey.netnih.gov The chemical reactivity of the succinimide structure allows for straightforward modifications, making these derivatives valuable building blocks for more complex molecules. kuey.net

Key Application Areas of Succinimide Derivatives:

Pharmaceuticals: Succinimide derivatives form the basis for a wide range of therapeutic agents, exhibiting anticonvulsant, antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net Their structure is a key feature in drugs designed to treat neurological disorders. nih.govnih.gov

Polymer and Materials Science: In polymer chemistry, succinimide derivatives are used to create functional materials. amerigoscientific.com They can be incorporated as curing agents for epoxy resins to improve thermal stability and are used to prepare reactive polymers for post-polymerization modification, enabling the synthesis of advanced materials like glycopolymers. mdpi.comkuey.net

Agrochemicals: The succinimide scaffold is present in various herbicides and pesticides, highlighting its importance in agriculture. ijcps.org

Organic Synthesis: The succinimide ring system is a component of well-known reagents like N-bromosuccinimide (NBS), used for specific halogenation reactions. They also serve as intermediates in the synthesis of various heterocyclic compounds and natural products. kuey.netijcps.org

Research Trajectories and Future Outlook for this compound

The future of this compound and related NHS esters is tied to advancing demands in biotechnology and materials science. Research is likely to focus on developing more specialized and efficient bioconjugation techniques. This includes creating reagents that react with even higher selectivity under physiological conditions, enabling the precise labeling and modification of complex biomolecules within living systems.

Furthermore, the integration of succinimide-based chemistry into materials science is a growing field. researchandmarkets.com this compound can be used as a reagent to prepare biosynthetic polymer surfactants, which are designed for applications such as promoting shear-stable endothelialization on material surfaces. lgcstandards.com The unique properties of succinimide, such as thermal stability and biocompatibility, make it a valuable component in the development of high-performance and sustainable materials. researchandmarkets.com As the fields of green chemistry and bio-based materials expand, the demand for versatile and efficient building blocks like succinimide derivatives is expected to increase. researchandmarkets.com The continued exploration of novel synthetic routes and applications ensures that NHS-esters will remain at the forefront of innovative organic chemistry. amerigoscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B134288 N-(Hexanoyloxy)succinimide CAS No. 22102-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYAWMSQSBERBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176614
Record name N-Hydroxysuccinimide caproic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22102-92-7
Record name N-Hydroxysuccinimide caproic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxysuccinimide caproic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Hexanoyloxy Succinimide and Analogues

Conventional Synthetic Routes to N-(Hexanoyloxy)succinimide

Traditional methods for synthesizing this compound are well-established, primarily involving the reaction between N-hydroxysuccinimide and a hexanoic acid derivative. google.com These routes are favored for their directness and reliability.

The most common method for preparing this compound is the acylation of N-Hydroxysuccinimide (NHS). google.com This reaction typically involves treating NHS with an activated form of hexanoic acid, such as hexanoyl chloride or hexanoic anhydride (B1165640). The reaction between NHS and hexanoyl chloride, often conducted in the presence of a base like triethylamine, yields the desired product and a hydrochloride salt. biosynth.com

Alternatively, hexanoic acid itself can be used in conjunction with a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach forms a reactive intermediate that is then attacked by the hydroxyl group of NHS to form the stable this compound ester. This method is prevalent in peptide synthesis for activating carboxylic acids. semanticscholar.orggoogle.com

Table 1: Common Reactants for the Acylation of N-Hydroxysuccinimide

Hexanoic Acid Derivative Coupling Agent/Base Primary Byproduct
Hexanoyl chloride Triethylamine Triethylamine hydrochloride
Hexanoic acid Dicyclohexylcarbodiimide (DCC) Dicyclohexylurea (DCU)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby minimizing side reactions and simplifying purification. Key parameters that are often adjusted include the solvent, temperature, reaction time, and stoichiometry of the reactants. ucla.edu

The choice of solvent can significantly influence reaction rates and solubility of reactants and byproducts. Anhydrous solvents such as dichloromethane, chloroform, or ethyl acetate (B1210297) are commonly used to prevent hydrolysis of the activated ester. google.comgoogle.com The reaction is typically performed at room temperature, though gentle heating or cooling may be applied to control the reaction rate. google.com

A critical factor in purity is the potential for side reactions. For instance, using a large excess of the acylating agent or N-hydroxysuccinimide can lead to unwanted byproducts. researchgate.net In syntheses involving carbodiimides, the removal of the urea (B33335) byproduct is a key purification challenge. The choice of pH is also vital, especially in aqueous environments, as high pH can lead to the hydrolysis of the succinimidyl ester. google.com Bayesian optimization models have been explored as a sophisticated tool to systematically and efficiently identify the optimal set of reaction parameters. ucla.edu

Table 2: Influence of Reaction Parameters on Synthesis Outcome

Parameter Effect on Yield and Purity Rationale
Solvent High Affects solubility and reaction kinetics; aprotic, anhydrous solvents prevent hydrolysis. researchgate.net
Temperature Moderate Controls reaction rate; avoids decomposition of reactants or products.
Stoichiometry High Precise control minimizes side reactions from excess reagents. researchgate.net
Coupling Agent High The choice of agent (e.g., DCC vs. EDC) affects efficiency and ease of byproduct removal.

| pH Control | High | Prevents hydrolysis of the product, particularly important in workup steps. google.com |

Advanced Synthetic Approaches for N-Substituted Succinimides

Beyond conventional acylation, advanced synthetic strategies have been developed for the broader class of N-substituted succinimides. These methods offer alternative pathways to the succinimide (B58015) core structure, sometimes with improved efficiency or stereochemical control.

The Michael addition is a powerful method for forming the succinimide ring. acs.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, typically a maleimide (B117702) derivative. core.ac.uk This approach is widely used in bioconjugation to link molecules to cysteine residues in proteins. creative-biolabs.comnih.gov

The reaction between a maleimide and a carbon nucleophile, for example, is a direct route to substituted succinimides. core.ac.uk Research has shown that chiral primary amine-guanidines can act as effective organocatalysts in the enantioselective Michael addition of aldehydes to maleimides, yielding enantioenriched succinimides with high yields. core.ac.uk However, the stability of the resulting succinimide ring can be a concern, as it is susceptible to ring-opening via hydrolysis, especially at elevated pH and temperature. creative-biolabs.comnih.gov

Table 3: Examples of Michael Addition for Succinimide Synthesis

Michael Acceptor Nucleophile Catalyst/Conditions
N-Phenylmaleimide α,α-Disubstituted Aldehydes Chiral primary amine-guanidine
N-(p-tolyl)-maleimide Enaminones Benzene, reflux

A common and versatile two-step method for synthesizing N-substituted succinimides involves an initial acylation followed by a cyclodehydration step. mdpi.combeilstein-archives.org In the first step, an amine reacts with succinic anhydride to form an intermediate succinamic acid (an amido acid). researchgate.net This reaction typically proceeds with high yield under mild conditions in solvents like diethyl ether or toluene. beilstein-archives.org

The second step is the crucial cyclodehydration of the succinamic acid to form the closed succinimide ring. This can be achieved through several methods:

Thermal Dehydration: Heating the intermediate, often to around 120°C, can drive the cyclization, though it may cause thermal degradation of sensitive substrates. beilstein-archives.orgresearchgate.net

Chemical Dehydration: Using chemical dehydrating agents is a milder alternative. Acetic anhydride is a common choice. beilstein-archives.org More recently, polyphosphate ester (PPE) has been identified as a mild and effective reagent for this transformation, allowing the reaction to be performed in a one-pot manner from the amine and succinic anhydride. mdpi.combeilstein-archives.org

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. rroij.comijnc.ir These principles address waste reduction, energy efficiency, and the use of safer chemicals. acs.org

One key principle is atom economy , which seeks to maximize the incorporation of all reactant atoms into the final product. acs.org For instance, the synthesis of this compound from hexanoic acid and NHS using a catalytic coupling agent has a higher atom economy than using hexanoyl chloride, which generates a stoichiometric amount of salt waste. nih.gov

Another principle, reducing derivatives , encourages avoiding unnecessary protection/deprotection steps, which add reagents and generate waste. acs.orgscispace.com One-pot syntheses, such as the use of zinc and acetic acid for N-substituted succinimides, exemplify this by combining multiple steps and simplifying workup procedures. ijcps.org

Other relevant principles include the use of safer solvents (e.g., replacing chlorinated solvents with greener alternatives like water or supercritical CO2), design for energy efficiency (e.g., using microwave irradiation or conducting reactions at ambient temperature), and employing catalysis over stoichiometric reagents. ijnc.irnih.gov

Table 4: Application of Green Chemistry Principles to Succinimide Synthesis

Green Chemistry Principle Conventional Method Greener Alternative
2. Atom Economy Use of hexanoyl chloride (generates salt waste). Catalytic coupling of hexanoic acid (less waste). nih.gov
5. Safer Solvents & Auxiliaries Use of chlorinated solvents (e.g., chloroform). Use of water, ethanol (B145695), or solvent-free conditions. ijnc.ir
6. Design for Energy Efficiency High-temperature thermal cyclodehydration. Microwave-assisted synthesis or reactions at ambient temperature. ijnc.ir
8. Reduce Derivatives Multi-step synthesis with isolation of intermediates. One-pot reactions to reduce steps and purification waste. ijcps.org

| 9. Catalysis | Use of stoichiometric reagents (e.g., acetic anhydride). | Use of recyclable or biodegradable catalysts. rroij.com |

Green Chemistry Principles in this compound Synthesis

Scalable Production and Industrial Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. For this compound, scalability, cost-effectiveness, and safety are paramount.

A significant advancement in the scalable production of N-(organocarbonyloxy)succinimides, including this compound, is a one-pot, two-phase method. google.com This process involves reacting succinic anhydride with hydroxylamine (B1172632) in water to form crude N-hydroxysuccinimide, which is then directly reacted with the acylating agent (e.g., hexanoyl chloride) in a two-phase system without the need for purification of the NHS intermediate. This approach improves efficiency by utilizing the crude NHS that would otherwise be lost during purification. google.com

Continuous flow synthesis is another key technology enabling scalable and sustainable production. rsc.orgrsc.org Continuous flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control, leading to higher yields and purity. osti.govnih.gov The development of a continuous flow process for the synthesis of this compound would be a significant step towards a more efficient and economical industrial production.

Economic Considerations: The economic viability of any industrial process is a critical factor. For this compound production, this includes:

Raw Material Costs: The price of starting materials like hexanoic acid and N-hydroxysuccinimide.

Energy Consumption: The energy required for heating, cooling, and separation processes.

Waste Disposal Costs: The expense associated with treating and disposing of waste streams.

Process Efficiency: Higher yields and throughput directly translate to lower production costs.

By adopting greener and more efficient synthetic methodologies, the economic and environmental performance of this compound production can be significantly improved.

Reactivity and Mechanistic Investigations of N Hexanoyloxy Succinimide

Reaction Mechanisms in Activated Ester Chemistry

N-(Hexanoyloxy)succinimide belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely utilized as activating reagents for carboxylic acids. wikipedia.org These activated esters are particularly effective in forming stable amide bonds through reactions with primary amines, a process central to peptide synthesis and bioconjugation. nih.govthermofisher.com

The primary reaction pathway for this compound with a nucleophile, such as a primary amine, is nucleophilic acyl substitution. This mechanism is initiated by the attack of the unprotonated amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. nih.govthermofisher.com This step leads to the formation of a transient, high-energy tetrahedral intermediate. mst.edu The reaction is typically conducted under neutral to slightly alkaline conditions (pH 7.2-8.5), which facilitates the deprotonation of the primary amine, thereby increasing its nucleophilicity, without promoting significant hydrolysis of the ester. thermofisher.comnih.gov

The breakdown of this tetrahedral intermediate is the subsequent and often rate-determining step. mst.edu The process concludes with the departure of the N-hydroxysuccinimide anion, a stable leaving group, and the formation of a new, stable amide bond between the hexanoyl group and the amine. thermofisher.com While primary amines are the most common and reactive nucleophiles, other groups have also been shown to react with NHS esters, including the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although often to a lesser extent or under specific conditions. nih.govstackexchange.comresearchgate.net

The efficacy of this compound as an acylating agent is largely dependent on the properties of the N-hydroxysuccinimide (NHS) moiety as a leaving group. chemeurope.com NHS is considered a good leaving group because its conjugate acid has a pKa that is low enough to stabilize the negative charge that develops on the oxygen atom during the departure from the tetrahedral intermediate. This stability facilitates the collapse of the intermediate and drives the reaction toward product formation. chemeurope.com

The release of the N-hydroxysuccinimide byproduct is a signature of the reaction's progress. nih.gov This byproduct absorbs light in the 260-280 nm range, allowing for the real-time spectrophotometric monitoring of the reaction kinetics, particularly in hydrolysis studies. thermofisher.comresearchgate.net

Recent investigations, however, have revealed that the succinimide (B58015) group may not always be an "innocent" leaving group. nih.gov Studies have shown that under certain conditions, amine nucleophiles can attack the imidic acyl carbons within the succinimide ring itself. This alternative pathway results in a ring-opening reaction, leading to the formation of N-succinamide derivatives as side products. The extent of this side reaction can be significant and is dependent on the specific NHS ester and the lysine (B10760008) environment, indicating a more complex reactivity profile than previously assumed. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

The reactivity of NHS esters like this compound is governed by both kinetic and thermodynamic factors. A key competing reaction in aqueous environments is hydrolysis, where water acts as the nucleophile instead of the intended amine. nih.gov

Kinetic analysis of NHS ester reactions is crucial for optimizing conditions to favor aminolysis over hydrolysis. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline. thermofisher.comthermofisher.com This relationship underscores the need for a careful balance: the pH must be high enough to ensure a sufficient concentration of deprotonated amine nucleophiles but not so high as to cause rapid hydrolysis of the ester. nih.gov

The progress of these reactions can be followed using various techniques. As mentioned, the hydrolysis of NHS esters can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the NHS byproduct. thermofisher.comresearchgate.net For aminolysis reactions, chromatographic methods such as HPLC are often employed to quantify the consumption of reactants and the formation of products over time. mst.edu

Kinetic studies often reveal pseudo-first-order kinetics, particularly when the reaction is performed with a large excess of the amine nucleophile or in a buffered alkaline solution where the hydroxide (B78521) ion concentration is constant. conicet.gov.aracs.org

Hydrolysis Half-life of NHS Esters at Different pH Values
pHTemperature (°C)Half-life (t1/2)Reference
7.004-5 hours thermofisher.com
8.025~30-60 minutes conicet.gov.ar
8.6410 minutes thermofisher.com
9.025<10 minutes conicet.gov.ar

This table presents generalized kinetic data for NHS esters, as specific data for this compound may vary but is expected to follow similar trends.

Both steric and electronic properties of the reactants significantly influence the rate of reaction for this compound.

Electronic Factors: The nucleophilicity of the reacting amine is a primary determinant of the reaction rate. A lower pKa of the amine's conjugate acid corresponds to a less nucleophilic amine, which can decrease the rate of aminolysis. nih.gov However, the rate of aminolysis has been observed to increase more rapidly than the rate of hydrolysis with increasing pH. nih.gov Computational studies using density functional theory (DFT) have been employed to model the transition states for both hydrolysis and aminolysis, providing thermodynamic insights into their relative favorability. mdpi.com

Steric Factors: Steric hindrance, both in the acyl chain of the NHS ester and in the nucleophilic amine, can impede the reaction. nih.gov The hexanoyl group of this compound introduces more steric bulk compared to, for example, an acetyl group. This increased bulk can slow diffusion kinetics and hinder the approach of the nucleophile to the carbonyl center. Similarly, bulky substituents near the reacting amine, such as in α-methylbenzylamine, result in lower reactivity compared to unhindered amines with similar basicity. nih.gov The local environment of the amine, such as its position within a peptide chain (N-terminal vs. in-chain), also affects its reactivity. nih.gov

Comparative Reactivity with Other Activated Ester Systems

N-hydroxysuccinimide esters are one of several classes of activated esters used in synthesis, and their reactivity is often benchmarked against these alternatives.

Compared to early activated esters like p-nitrophenyl esters, NHS esters generally exhibit higher reactivity and result in products with fewer side reactions and better yields, especially when reactions are conducted in aqueous conditions. chemicalbook.com Esters of N-hydroxyphthalimide were also explored and found to be highly reactive and crystalline, but the water-insolubility of the N-hydroxyphthalimide byproduct made them less suitable for aqueous reactions compared to the water-soluble NHS esters. chemicalbook.com

More recent studies have compared NHS esters to triazole-based activating groups, such as 1-hydroxy-7-aza-benzotriazole (HOAt) and 1-hydroxy-benzotriazole (HOBt) esters. These triazole-esters have been shown to be more reactive than their NHS counterparts in gas-phase ion/ion reactions. acs.org DFT calculations confirmed a lower transition state energy barrier for the triazole-esters when reacting with a primary amine model, consistent with the experimental observation of enhanced reactivity. acs.org However, this higher reactivity can sometimes lead to lower selectivity. acs.org

Pentafluorophenyl (PFP) esters are another important class of activated esters. They are noted for having increased stability in aqueous solutions compared to NHS esters, which can be advantageous in certain bioconjugation applications. mdpi.com

Comparative Properties of Activated Ester Systems
Activated Ester TypeRelative ReactivityByproduct PropertiesKey AdvantagesReference
p-Nitrophenyl EsterLowerp-Nitrophenol (colored)Allows colorimetric monitoring chemicalbook.com
N-Hydroxyphthalimide EsterHighN-Hydroxyphthalimide (water-insoluble)High reactivity, crystalline derivatives chemicalbook.com
N-Hydroxysuccinimide (NHS) EsterHighN-Hydroxysuccinimide (water-soluble)Good reactivity and stability, water-soluble byproduct chemicalbook.comchemicalbook.com
Pentafluorophenyl (PFP) EsterHighPentafluorophenolEnhanced stability in aqueous solutions mdpi.com
Triazole (HOAt/HOBt) EsterVery HighHOAt/HOBtHigher reactivity than NHS esters acs.org

Comparison with N-Hydroxysuccinimide Esters in Various Solvents

This compound belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely recognized as effective amine-reactive reagents in organic synthesis and bioconjugation. lumiprobe.comchemicalbook.com The reactivity of these esters is significantly influenced by the solvent system employed. Generally, polar aprotic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO) are preferred for reactions involving NHS esters. lumiprobe.comthermofisher.com These solvents are capable of dissolving the often water-insoluble NHS esters without participating in the reaction. chemicalbook.comthermofisher.com

In aqueous environments, the stability and reactivity of NHS esters are highly pH-dependent. The optimal pH for the coupling reaction between an NHS ester and a primary amine in an aqueous buffer is typically between 8.3 and 8.5. lumiprobe.com However, a competing reaction, hydrolysis, also occurs in aqueous solutions and its rate increases with pH. thermofisher.comthermofisher.com For instance, the half-life of a typical NHS ester is several hours at pH 7, but this can decrease to mere minutes at a pH above 8.5. thermofisher.comthermofisher.com This necessitates a careful balance between optimizing the rate of aminolysis and minimizing the rate of hydrolytic degradation.

The choice of solvent can also impact the stability of proteins or other biomolecules during conjugation reactions, with high concentrations of organic solvents like DMF or DMSO potentially leading to denaturation. chemicalbook.com While this compound itself is not directly compared in the provided literature, the general principles governing NHS esters apply. The hexanoyl group, being a moderately long alkyl chain, would render the molecule more hydrophobic compared to NHS esters of smaller carboxylic acids, influencing its solubility profile in different solvent systems. The fundamental reactivity, however, remains centered on the susceptibility of the succinimidyl ester to nucleophilic attack by amines. lumiprobe.com

Hydrogen Atom Transfer (HAT) Reactivity of Succinimide-N-oxyl Species

The N-hydroxy-succinimide backbone, from which this compound is derived, is a precursor to the succinimide-N-oxyl (SINO) radical, a species that has been investigated as a Hydrogen Atom Transfer (HAT) catalyst. acs.orgnih.gov HAT catalysis is a powerful method for C-H bond functionalization. acs.org The effectiveness of an N-oxyl radical as a HAT catalyst is linked to several factors, including the bond dissociation enthalpy (BDE) of the O-H bond in the parent N-hydroxy compound. chemrxiv.org

Recent studies have re-evaluated SINO's catalytic activity, suggesting it is a more promising HAT catalyst than previously thought, especially when compared to the widely used phthalimide-N-oxyl (PINO) radical. acs.orgchemrxiv.org The reactivity of these N-oxyl species is not solely dependent on thermodynamics; kinetic factors and transition state polarization also play crucial roles. acs.orgnih.gov

Electrochemical methods, particularly cyclic voltammetry, provide a robust platform for evaluating and comparing the performance of HAT catalysts like SINO. acs.orgchemrxiv.org This technique allows for the generation of the active N-oxyl radical from its N-hydroxy precursor under controlled potential, avoiding the use of chemical oxidants which can complicate analysis. acs.orgnih.gov

Through electrochemical analysis, it was demonstrated that SINO exhibits favorable, and in some cases superior, HAT reactivity compared to PINO. acs.orgnih.gov Cyclic voltammetric titration can be used to determine the rate constant for HAT (kHAT) between the N-oxyl species and a substrate. chemrxiv.orgumich.edu For example, studies comparing various N-oxyl catalysts have used this method to quantify their reactivity towards model substrates like 1-phenylethanol. chemrxiv.org This approach has been crucial in revealing that SINO is a more active catalyst than previously dismissed based on other evaluation methods. acs.org

Table 1: Comparison of HAT Rate Constants (kHAT) for Various N-oxyl Radicals

This table is representative of data found in the literature and illustrates the application of electrochemical analysis in comparing catalyst reactivity. Specific values for this compound were not available.

N-oxyl Catalyst Substrate kHAT (M⁻¹s⁻¹) Source
PINO 1-Phenylethanol 24.3 umich.edu
SINO Various Faster than PINO chemrxiv.org

Insights from mechanistic studies have spurred the design of new, more reactive N-oxyl HAT catalysts. acs.orgnih.gov A key finding is the importance of transition state polarization in HAT reactions. acs.org This has led to the development of chlorinated SINO derivatives, which have shown significantly greater reactivity than both PINO and its chlorinated counterparts. acs.orgnih.gov

One such designed catalyst, a chlorinated SINO derivative (Cl₆SINO), was found to be the most reactive N-oxyl HAT catalyst reported to date, with a 20-fold increase in HAT rate relative to PINO for the oxidation of 1-phenylethanol. chemrxiv.org The succinimide structure is considered a promising scaffold for developing new catalysts because it can be easily modified, offering opportunities for innovative catalyst design and the expansion of the N-oxyl catalyst library. chemrxiv.org Strategies for improvement focus on simultaneously optimizing reactivity, stability, and the electrochemical potential required for catalyst generation. acs.orgchemrxiv.org

Side Reactions and Strategies for Suppression in this compound Chemistry

The utility of N-(acyloxy)succinimides, including this compound, can be compromised by side reactions. The principal side reactions are epimerization or racemization at a chiral center adjacent to the activated carboxyl group, and hydrolysis of the active ester.

In peptide synthesis and the modification of chiral molecules, the activation of a carboxylic acid as an NHS ester creates a risk of racemization or epimerization at the α-carbon. nih.govacs.org This loss of stereochemical integrity is a significant drawback. The primary mechanism for racemization involves the formation of an oxazol-5(4H)-one intermediate. thieme-connect.de This intermediate can form when the activated carboxyl group belongs to an N-acylamino acid; the acidic α-proton can be abstracted, leading to the formation of the planar, achiral oxazolone (B7731731) ring, which then reprotonates non-stereoselectively. thieme-connect.de

Strategies to suppress this side reaction are crucial.

Use of Additives: The addition of protic nucleophiles like N-hydroxysuccinimide (HOSu) itself during carbodiimide-mediated couplings can effectively suppress racemization. thieme-connect.de

Reaction Conditions: Performing reactions at lower temperatures can help minimize the rate of oxazolone formation.

Reagent Choice: Certain coupling reagents are designed to minimize racemization. For instance, some studies have shown that N-hydroxysuccinimide esters produce fewer side reactions, including racemization, compared to other activation methods. semanticscholar.org

Hydrolysis is the most common degradation pathway for this compound and other NHS esters, particularly in aqueous media. thermofisher.comacs.org The ester linkage is susceptible to attack by water, which regenerates the original carboxylic acid (hexanoic acid) and N-hydroxysuccinimide, rendering the reagent inactive for its intended aminolysis reaction. thermofisher.comacs.org

The rate of hydrolysis is highly dependent on pH. thermofisher.com

At pH 7, the half-life of NHS esters can be several hours.

At pH 8.6, the half-life can drop to as low as 10 minutes. thermofisher.com

This rapid degradation at higher pH values presents a challenge, as the desired aminolysis reaction is also more efficient at slightly alkaline pH (7.5-8.5).

Table 2: Half-life of NHS Esters at Various pH Values

This table presents generalized data for NHS esters as found in the literature.

pH Half-life Source
7.0 4-5 hours thermofisher.com
8.0 1 hour thermofisher.com

Strategies to manage hydrolysis include:

Prompt Use: Preparing and using the activated ester solution immediately. thermofisher.com

pH Control: Carefully maintaining the reaction pH in a range that balances efficient coupling with minimal hydrolysis.

Solvent Choice: Using anhydrous organic solvents like DMF or DMSO when the application allows, as this eliminates the source of hydrolysis. chemicalbook.comthermofisher.com

Storage: Storing the solid reagent under desiccated conditions to prevent degradation from atmospheric moisture. thermofisher.com

Other potential side reactions include the reaction of NHS esters with the hydroxyl groups of serine, threonine, and tyrosine residues in proteins, though this is generally less efficient than the reaction with primary amines. nih.govscience.gov

Amide Bond Formation and Peptide Chemistry

The formation of the amide bond is a cornerstone of peptide chemistry. N-hydroxysuccinimide esters are a class of reagents widely recognized for their efficiency in creating these linkages under mild conditions. amerigoscientific.comresearchgate.net this compound, as a specific member of this class, is employed to attach a six-carbon acyl chain to amino acids and peptides, a modification that can impart lipophilic character and influence the biological properties of the resulting molecule.

Introduction of Hexanoyl Groups into Amino Acids and Peptides

This compound is an activated ester that readily reacts with primary amino groups, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, to form a stable amide bond. researchgate.netcmu.edu This reaction, known as acylation, effectively introduces a hexanoyl moiety onto the target molecule. The synthesis of N-acylamino acids using NHS esters of fatty acids has been well-documented, and this compound follows this established reactivity. rsc.org

The process involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide leaving group, which is water-soluble and can be easily removed during purification. researchgate.net This method is advantageous for modifying unprotected amino acids and peptides, providing a direct route to lipidated biomolecules. researchgate.net

Table 1: Key Features of this compound in Acylation Reactions

Feature Description Reference
Reactivity Reacts efficiently with primary amines under mild, often slightly basic, conditions. amerigoscientific.com
Product Forms a stable amide bond, linking a hexanoyl group to the target molecule. researchgate.net
Byproduct N-hydroxysuccinimide, which is water-soluble and facilitates product purification. researchgate.net

| Application | Synthesis of N-acylamino acids and lipopeptides. | rsc.org |

Solid-Phase Peptide Synthesis Strategies Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for the stepwise assembly of peptides on a polymeric resin support. nih.gov The methodology involves repeated cycles of Nα-deprotection and coupling of activated amino acids until the desired peptide sequence is constructed. nih.govmdpi.com

This compound can be integrated into SPPS strategies in several ways. A primary application is the N-terminal "capping" of the completed peptide chain while it is still attached to the solid support. After the final amino acid has been coupled and its Nα-protecting group removed, the resin-bound peptide can be treated with this compound. This reaction introduces the hexanoyl group specifically at the N-terminus. This strategy is also applicable for modifying the side chains of amino acids like lysine, provided they are appropriately deprotected. The historical effectiveness of NHS esters in peptide synthesis underscores their utility in such applications. researchgate.net

Evaluation of Coupling Efficiency and Stereochemical Integrity

The use of N-hydroxysuccinimide esters in peptide synthesis is valued for high coupling efficiency and the preservation of stereochemical integrity. amerigoscientific.comrsc.org These reagents exhibit favorable reactivity, reacting quickly with amino groups to provide good yields of the acylated product. amerigoscientific.com

A significant advantage of using reagents like this compound is that the acylation can be performed under mild conditions, typically at room temperature and under slightly alkaline pH. amerigoscientific.com These conditions are crucial for avoiding side reactions and, importantly, for preventing the racemization of chiral amino acid centers. organic-chemistry.org While harsh reaction conditions can compromise the stereochemical purity of a peptide, the mildness of the NHS ester coupling chemistry helps ensure that the stereochemical integrity of the amino acid residues is maintained.

Functionalization of Polymeric Materials

The modification of polymers is essential for creating materials with tailored properties for specific applications. N-hydroxysuccinimide esters are widely used tools for the functionalization of polymers and materials. researchgate.net Polymers synthesized to contain active ester groups, such as those derived from N-hydroxysuccinimide, are valuable platforms for post-polymerization modification, allowing for the attachment of various amine-containing molecules. amerigoscientific.commdpi.com

Preparation of Biosynthetic Polymer Surfactants

This compound can be used to modify hydrophilic polymers to create amphiphilic structures that can act as surfactants. By reacting a polymer containing primary amine groups with this compound, lipophilic hexanoyl side chains can be introduced. This process transforms the original hydrophilic polymer into an amphiphilic copolymer with surfactant properties.

Alternatively, polymers can be synthesized using monomers that already contain an NHS ester group. These "activated" polymers can then be modified in a subsequent step by reacting them with amine-containing molecules. For instance, a hydrophilic polymer backbone containing NHS ester moieties can be partially functionalized with hexylamine (via the formation of a stable amide bond) to attach the hydrophobic tails, creating the amphiphilic structure characteristic of a polymer surfactant.

Controlled Polymer End-Functionalization

Controlled/living radical polymerization techniques are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. rsc.org A key advantage of these methods is the ability to produce polymers with reactive chain-ends that can be further modified in post-polymerization reactions. researchgate.net

This compound can be utilized in this context for end-functionalization. For example, a polymer synthesized to have a terminal primary amine group can be quantitatively converted to a hexanoyl-terminated polymer by reaction with this compound. This approach allows for the precise installation of a lipophilic end-group, which can influence the polymer's self-assembly behavior, solubility, and interaction with surfaces. This strategy of modifying chain-ends is a cornerstone of creating advanced functional polymeric materials. rsc.org

Table 2: Summary of Polymer Functionalization Applications

Application Method Resulting Structure Reference
Polymer Surfactants Reacting an amine-containing polymer with this compound. Amphiphilic polymer with hexanoyl side chains. amerigoscientific.com

| End-Functionalization | Reacting a polymer with a terminal amine group with this compound. | Polymer with a terminal hexanoyl group. | rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Studies on N Hexanoyloxy Succinimide

Quantum Chemical Calculations for Understanding Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the underlying principles that govern the reactivity of N-(Hexanoyloxy)succinimide. ms4sub.com These methods allow for the detailed analysis of molecular orbitals and the modeling of reaction pathways, providing a quantitative understanding of the molecule's behavior. rsc.org

The electronic structure of a molecule is fundamental to its chemical reactivity. For this compound, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. libretexts.org The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the LUMO is typically localized on the carbonyl carbon of the ester group. This indicates that this site is the most electrophilic and susceptible to nucleophilic attack, for instance, by the primary amine of a lysine (B10760008) residue on a protein. The HOMO is often distributed across the succinimide (B58015) ring and the oxygen atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical software can calculate the energies of these orbitals and other electronic properties, which are crucial for predicting reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

Property Value (eV) Description
EHOMO -7.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway. Quantum chemical calculations can model the geometry and energy of transition states for key reactions involving this compound, such as aminolysis and hydrolysis. nih.gov

For the aminolysis reaction, which is crucial for its use in bioconjugation, modeling suggests a mechanism involving the formation of a tetrahedral intermediate. mst.edu This intermediate is formed when an amine nucleophile attacks the ester's carbonyl carbon. The subsequent breakdown of this intermediate to form the stable amide bond and release N-hydroxysuccinimide is the rate-determining step. mst.edu By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict reaction rates and understand how factors like pH and solvent influence the reaction's efficiency. nih.gov Competing reactions, such as hydrolysis, can also be modeled to predict the stability of the ester under various conditions. nih.govacs.org

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is ideal for studying the details of chemical bonding and reactions, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. nih.gov MD simulations can model this compound in complex environments, providing insights into its behavior in solution and its interactions with larger biological systems. nih.gov

The solvent environment can significantly impact the conformation and reactivity of this compound. MD simulations can explicitly model the interactions between the solute and individual solvent molecules (e.g., water). These simulations reveal how solvent molecules arrange themselves around the ester, forming a solvation shell. This shell can influence the accessibility of the reactive ester group to nucleophiles and stabilize or destabilize transition states. For instance, polar protic solvents can form hydrogen bonds with the carbonyl oxygens, potentially affecting the electrophilicity of the carbonyl carbon. researchgate.net The difference in reactivity between the gas phase and solution phase highlights the critical role of the solvent. acs.orgnih.gov

MD simulations are particularly valuable for studying the non-covalent interactions between this compound and biomolecules like proteins before a covalent bond is formed. nih.gov For the ester to react with a specific amino acid residue (e.g., lysine), it must first approach the target site and adopt a favorable orientation. MD simulations can model this "docking" process, revealing the key intermolecular forces—such as van der Waals forces, electrostatic interactions, and hydrogen bonds—that guide the molecule to the protein's active or binding site. By simulating the dynamic behavior of the ester within the protein environment, researchers can understand the structural factors that contribute to the specificity and efficiency of the labeling reaction. acs.org

Computational Design of this compound Derivatives with Tuned Properties

Computational chemistry enables the in silico design of novel this compound derivatives with tailored properties before they are synthesized in the lab. chimia.ch By systematically modifying the chemical structure and calculating the resulting properties, scientists can screen for candidates with enhanced reactivity, stability, solubility, or specificity. nih.gov

For example, quantum chemical calculations can predict how changing the length or branching of the hexanoyl acyl chain would affect the ester's reactivity (by altering the electronic properties of the carbonyl group) or its solubility. Similarly, substitutions on the succinimide ring could be explored to fine-tune the leaving group's ability, thereby modulating the reaction rate. By correlating calculated structural and electronic parameters with desired functional properties, computational models can accelerate the discovery of new and improved bioconjugation reagents. nih.gov

Table 2: In Silico Property Tuning of N-(Acyloxy)succinimide Derivatives

Derivative Modification Predicted Effect on Reactivity Predicted Effect on Solubility (Aqueous)
Shortening the acyl chain (e.g., Butanoyl) Minor increase Increase
Lengthening the acyl chain (e.g., Octanoyl) Minor decrease Decrease
Adding a terminal carboxyl group to the chain Decrease (due to charge) Significant increase

Note: This table represents predicted trends based on established chemical principles that can be quantified through computational studies.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, SAR studies would systematically modify its structure to understand how changes in its acyl chain or succinimide ring affect its performance as an acylating agent or its biological interactions.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that relate structural features (descriptors) to activity. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

In the context of this compound, an SAR study could investigate a series of N-(acyloxy)succinimide derivatives where the length and branching of the acyl chain are varied. The goal would be to understand how these modifications influence the reactivity of the ester, for example, in the acylation of a target amine. A hypothetical SAR study is illustrated in the table below, showing how changes in the acyl chain length could affect the acylation efficiency.

CompoundAcyl ChainChain LengthlogP (Calculated)Relative Acylation Efficiency (%)
N-(Ethanoyloxy)succinimideCH3CO-2-0.585
N-(Butanoyloxy)succinimideCH3(CH2)2CO-40.592
This compoundCH3(CH2)4CO-61.595
N-(Octanoyloxy)succinimideCH3(CH2)6CO-82.590
N-(Decanoyloxy)succinimideCH3(CH2)8CO-103.582

This table is illustrative and presents hypothetical data for educational purposes.

From this hypothetical data, a parabolic relationship between the acyl chain length (and hydrophobicity, represented by logP) and the acylation efficiency could be inferred. This might suggest that an optimal chain length exists for balancing solubility and reactivity. Computational models could further refine this understanding by calculating descriptors for a wider range of derivatives and building a predictive QSAR model. Studies on other succinimide derivatives have shown that lipophilicity can be a key determinant of biological activity, and similar principles would apply here.

Predictive Modeling for Synthetic and Application Development

Predictive modeling, often employing machine learning algorithms, can be a powerful tool for optimizing the synthesis of this compound and predicting its performance in various applications. These models are trained on datasets of experimental results and can learn complex relationships between input variables (e.g., reaction conditions, molecular descriptors) and outcomes (e.g., reaction yield, binding affinity).

For the synthesis of this compound, which is typically prepared from hexanoic acid and N-hydroxysuccinimide, a predictive model could be developed to optimize the reaction conditions. chemrxiv.org This would involve systematically varying parameters such as the type of coupling agent, solvent, temperature, and reaction time, and then using this data to train a model that predicts the reaction yield. Such an approach can significantly reduce the number of experiments required to find the optimal synthetic protocol.

An example of the type of data that could be used to train a predictive model for the synthesis of N-acyloxysuccinimides is shown in the table below.

Carboxylic AcidCoupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Hexanoic AcidDCCDMF251285
Hexanoic AcidEDCCH2Cl2251292
Hexanoic AcidDCCCH2Cl202478
Butanoic AcidEDCDMF251295
Octanoic AcidEDCCH2Cl2251888

This table is illustrative and presents hypothetical data for educational purposes.

In the context of its applications, for example, as an acylating agent for modifying proteins or other biomolecules, predictive models could be used to forecast the efficiency and selectivity of the acylation reaction. nih.gov These models could take into account descriptors of the target molecule (e.g., the pKa of the amine to be acylated, the steric accessibility of the reaction site) and the reaction conditions to predict the outcome. This would be particularly valuable in bioconjugation applications where high selectivity and efficiency are crucial. Furthermore, computational docking studies could predict the binding affinity of this compound or its acylated products to target proteins, providing insights into potential biological activities. nih.gov

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy provides fundamental insights into the molecular architecture of N-(Hexanoyloxy)succinimide, allowing for unambiguous structural verification and the detection of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the succinimide (B58015) ring typically appear as a singlet at approximately 2.8-2.9 ppm. The protons of the hexanoyl chain exhibit characteristic signals corresponding to their chemical environment: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, multiplets for the methylene (B1212753) groups (CH₂) in the middle of the chain between 1.3 and 1.8 ppm, and a triplet for the methylene group adjacent to the carbonyl (α-CH₂) at a downfield shift of about 2.6 ppm due to the electron-withdrawing effect of the ester group.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the succinimide ring are observed around 170 ppm, while the ester carbonyl carbon appears at a slightly different chemical shift in the same region. The methylene carbons of the succinimide ring resonate at approximately 25.6 ppm. The carbons of the hexanoyl chain show distinct signals, with the terminal methyl carbon appearing at the most upfield position (~13.9 ppm) and the α-methylene carbon resonating around 33.8 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Data presented is based on typical chemical shifts for similar functional groups and structures.

Atom¹H NMR (ppm)¹³C NMR (ppm)Multiplicity (¹H)
Succinimide CH₂~2.85~25.6s
Succinimide C=O-~170.1-
Ester C=O-~168.8-
α-CH₂ (Hexanoyl)~2.60~33.8t
β-CH₂ (Hexanoyl)~1.72~24.3quint
γ-CH₂ (Hexanoyl)~1.35~31.1m
δ-CH₂ (Hexanoyl)~1.35~22.3m
ω-CH₃ (Hexanoyl)~0.91~13.9t

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns. For this compound (C₁₀H₁₅NO₄), the expected exact mass is 213.1001 g/mol lgcstandards.com. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which helps in verifying the elemental formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. A key fragmentation pathway for N-hydroxysuccinimide esters involves the cleavage of the N-O bond, leading to the formation of ions corresponding to the succinimide radical and the acylonium ion (C₆H₁₁O⁺). The interpretation of MS/MS data from cross-linking experiments using N-hydroxysuccinimide esters can be complex because the formation of a new amide bond introduces new fragmentation pathways compared to linear peptides nih.gov. The fragmentation features observed can be instrumental in identifying cross-linked peptides in proteomics studies nih.govresearchgate.net.

Table 2: Expected Mass Fragments for this compound

Fragment IonProposed Structurem/z (Nominal)
[M]⁺C₁₀H₁₅NO₄213
[M - C₄H₄NO₂]⁺C₆H₁₁O99
[C₄H₅NO₂]⁺Succinimide99
[C₄H₄NO₂]⁺Succinimide radical cation98

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. The succinimide group typically shows two distinct carbonyl stretching bands due to symmetric and anti-symmetric stretching modes. These are generally observed around 1791 cm⁻¹ (symmetric) and 1716 cm⁻¹ (anti-symmetric) nih.gov. The ester carbonyl group also exhibits a strong stretching band, typically in the range of 1740-1780 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl chain are observed in the 2850-3000 cm⁻¹ region. The presence and position of these characteristic bands confirm the integrity of the ester and succinimide functionalities within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (Alkyl)2850 - 2960Stretching
C=O (Ester)~1780Stretching
C=O (Imide)~1740, ~1710Symmetric & Asymmetric Stretching
C-O (Ester)1200 - 1250Stretching
C-N (Imide)1150 - 1200Stretching

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures and for its quantification. These techniques exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of N-hydroxysuccinimide (NHS) esters d-nb.inforsc.org. Due to the nonpolar nature of the hexanoyl chain, this compound is well-suited for reversed-phase HPLC (RP-HPLC) rsc.org. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water.

For quantitative analysis, UV detection is commonly employed, with the detector set to a wavelength where the succinimide chromophore absorbs, typically between 205 and 260 nm d-nb.infogoogle.com. The method can be used to assess the purity of a sample by separating the target compound from starting materials, byproducts, and degradation products like N-hydroxysuccinimide and hexanoic acid. Hydrophilic Interaction Liquid Chromatography (HILIC) has also been reported as a robust method for quantifying the degradation product NHS, which is useful for quality control of NHS ester reagents d-nb.inforsc.orgrsc.org.

Table 4: Typical HPLC Conditions for NHS Ester Analysis

ParameterCondition
ColumnReversed-Phase C18, 3-5 µm particle size
Mobile PhaseAcetonitrile/Water gradient
DetectorUV at 210-260 nm
Flow Rate0.4 - 1.0 mL/min
Temperature30 °C

This compound itself is generally not analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to its high reactivity and potential for thermal degradation in the GC inlet. However, GC-MS is a critical technique for analyzing the products formed when this compound is used as a derivatizing agent scispace.com.

This compound is an acylating agent that reacts with primary amines and other nucleophiles to introduce a hexanoyl group. This process, known as acylation, is a common derivatization strategy used to increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis mdpi.comnih.govresearchgate.net. For example, when analyzing small polar molecules containing amine groups, derivatization with this compound yields the corresponding N-hexanoyl amide. This derivative will have improved chromatographic properties (e.g., better peak shape and shorter retention time on nonpolar columns) compared to the underivatized analyte scispace.com. The mass spectrum of the derivatized product will show characteristic fragments related to the hexanoyl group, allowing for confirmation of the reaction and identification of the original analyte scispace.com.

Advanced Mechanistic Probing Techniques for this compound

The elucidation of reaction mechanisms is crucial for the optimization of synthetic routes and the development of new chemical transformations. For this compound, a deeper understanding of its reactivity, particularly in acylation and related reactions, can be achieved through the application of advanced analytical techniques. While specific studies applying these methods directly to this compound are not extensively documented in publicly available literature, the principles of these techniques and data from related N-hydroxysuccinimide esters demonstrate their potential utility. This section will explore the hypothetical application of in situ spectroscopic monitoring, reaction calorimetry, and electrochemical methods for probing the reaction mechanisms of this compound.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions. researchgate.netmdpi.comnih.gov These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample quenching and offline analysis.

The aminolysis or hydrolysis of this compound can be effectively monitored using in situ FTIR spectroscopy. The reaction progress can be followed by observing changes in the characteristic vibrational frequencies of the functional groups involved. For instance, the disappearance of the succinimidyl ester carbonyl bands and the appearance of new bands corresponding to the amide or carboxylate products can be quantified over time to determine reaction kinetics.

Hypothetical In Situ FTIR Monitoring of this compound Aminolysis:

A hypothetical experiment could involve the reaction of this compound with a primary amine in a suitable solvent, monitored in real-time using an attenuated total reflectance (ATR)-FTIR probe immersed in the reaction mixture. The following spectral changes would be anticipated:

Decrease in Absorbance: A decrease in the intensity of the characteristic carbonyl stretching frequencies of the N-hydroxysuccinimide ester group.

Increase in Absorbance: The appearance and increase in intensity of the amide I and amide II bands of the newly formed N-alkylhexanamide.

The data collected could be used to generate concentration profiles of reactants and products over time, from which kinetic parameters such as the rate constant (k) can be derived.

Wavenumber (cm⁻¹)AssignmentExpected Change During Aminolysis
~1815 & ~1785C=O stretching (succinimidyl ester)Decrease
~1740C=O stretching (succinimidyl ester)Decrease
~1640Amide I band (C=O stretch of product)Increase
~1550Amide II band (N-H bend of product)Increase

This table is illustrative and presents expected vibrational frequencies based on typical values for N-hydroxysuccinimide esters and amides.

By performing the reaction at different temperatures and initial concentrations, the activation energy and the reaction order with respect to each reactant could be determined, providing a comprehensive kinetic profile of the aminolysis reaction.

Reaction Calorimetry for Kinetic Data Acquisition

Reaction calorimetry is a technique used to measure the heat evolved or absorbed during a chemical reaction. This information is directly proportional to the rate of reaction and can be used to obtain detailed kinetic and thermodynamic data. The heat flow is continuously measured, providing a real-time profile of the reaction progress.

Hypothetical Calorimetric Study of this compound Ethanolysis:

In a hypothetical experiment, a solution of this compound could be titrated into a solution of ethanol (B145695) in a reaction calorimeter maintained at a constant temperature. The heat flow would be monitored as a function of time.

The resulting data would provide:

Total Heat Evolved (Q): This allows for the calculation of the enthalpy of reaction (ΔH).

Heat Flow (dQ/dt): This is directly proportional to the reaction rate. By analyzing the heat flow as a function of reactant concentrations, the rate law and the reaction rate constant (k) can be determined.

ParameterHypothetical ValueInformation Derived
Total Heat Evolved (Q)-50 kJ/molEnthalpy of reaction (ΔH)
Maximum Heat Flow (dQ/dt)2 WIndication of the maximum reaction rate
Time to Maximum Heat Flow300 sInformation on the initial reaction rate
Rate Constant (k)1.5 x 10⁻³ L mol⁻¹ s⁻¹Quantitative measure of the reaction kinetics

This table is for illustrative purposes and the values are hypothetical.

This technique would be particularly valuable for optimizing reaction conditions to control the reaction rate and ensure safety in scaled-up processes.

Electrochemical Methods for Radical Intermediate Studies

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of a molecule and can be used to generate and study reactive intermediates, including radicals. researchgate.net While this compound itself is not typically considered redox-active under standard conditions, electrochemical techniques could be employed to investigate potential single-electron transfer (SET) pathways in its reactions, especially in the presence of redox-active catalysts or reagents.

The N-O bond in N-hydroxysuccinimide esters can be susceptible to cleavage, and electrochemical methods could potentially be used to probe the formation of radical intermediates under reductive or oxidative conditions.

Hypothetical Cyclic Voltammetry Study of this compound:

A cyclic voltammetry experiment could be performed on a solution of this compound in a suitable electrolyte solution. The potential would be swept, and the resulting current measured. While a direct redox wave for this compound might not be observed within the typical solvent window, the addition of a redox mediator could facilitate electron transfer and reveal information about its reactivity towards radical species.

For instance, the electrochemical generation of a known radical species in the presence of this compound could be monitored. Changes in the cyclic voltammogram of the mediator upon addition of the succinimide ester could indicate a reaction between the radical and the ester, providing indirect evidence for a radical-involved mechanism.

Potential (V vs. Ag/AgCl)ProcessObservation in the presence of a radical initiator
EpcCathodic peak potential of a redox mediatorShift in potential or decrease in peak current
EpaAnodic peak potential of a redox mediatorAppearance of a new peak or change in peak shape

This table is a generalized illustration of how cyclic voltammetry data could suggest an interaction with a radical species.

While direct electrochemical studies on this compound are scarce, the application of these advanced techniques holds significant promise for a more profound understanding of its reaction mechanisms, kinetics, and potential involvement in radical pathways.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(Hexanoyloxy)succinimide?

this compound is typically synthesized via acylation of N-hydroxysuccinimide (NHS) with hexanoyl chloride under anhydrous conditions. Key steps include:

  • Reacting NHS with hexanoyl chloride in dichloromethane or dimethylformamide (DMF) at 0–5°C to minimize side reactions.
  • Maintaining a stoichiometric excess of hexanoyl chloride (1.2–1.5 equivalents) to ensure complete conversion.
  • Purifying the product via recrystallization using ethyl acetate/hexane mixtures or column chromatography with silica gel (eluent: 30% ethyl acetate in hexane).
  • Validating purity using melting point analysis (expected range: 95–98°C) and HPLC with UV detection at 260 nm .

Q. What safety precautions are critical for handling and storing this compound?

  • Handling : Use in a fume hood with proper ventilation. Avoid dust generation; wear nitrile gloves, safety goggles, and a lab coat. Incompatible with strong acids/bases, oxidizers, and moisture .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis. Short-term transport (<2 weeks) at room temperature is permissible if sealed .
  • Decomposition : In fire scenarios, toxic fumes (e.g., nitrogen oxides, carbon monoxide) may form. Use CO₂ or dry chemical extinguishers .

Q. How is this compound utilized in protein labeling and crosslinking?

This compound is a key reagent for introducing hexanoyl groups into biomolecules:

  • Amine-reactive labeling : Reacts with lysine residues or N-termini of proteins in pH 7–9 buffers (e.g., PBS or HEPES). Optimize molar ratios (10:1 reagent-to-protein) to avoid overmodification.
  • Crosslinking applications : Acts as a heterobifunctional linker when combined with maleimide or thiol-reactive groups. Post-reaction, quench excess reagent with glycine or Tris buffer .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity with nucleophiles in aqueous vs. organic solvents?

  • Aqueous media : Hydrolysis competes with nucleophilic attack. The succinimide ester undergoes rapid hydrolysis above pH 8.5, limiting its utility in alkaline conditions. Use low-temperature (4°C) and short incubation times (<1 hour) to stabilize the active ester .
  • Organic solvents : Enhanced stability in anhydrous DMF or DMSO allows controlled reactions with amines. Polar aprotic solvents stabilize the transition state during nucleophilic substitution .

Q. How do stability and decomposition kinetics vary under different experimental conditions?

  • Thermal stability : Decomposes above 98°C, releasing CO and nitrogen oxides. Avoid heating beyond 60°C during synthesis .
  • Hydrolytic stability : Half-life in PBS (pH 7.4, 25°C) is ~2 hours. Add organic solvents (e.g., 10% DMSO) to slow hydrolysis .
  • Light sensitivity : Prolonged UV exposure degrades the hexanoyloxy group. Store in amber vials for light-sensitive applications .

Q. What catalytic roles does it play in halogenation or oxidation reactions?

While not a direct catalyst, its derivatives (e.g., N-bromosuccinimide analogs) participate in radical-mediated halogenation. For example:

  • In alkene bromination, the succinimide moiety stabilizes bromine radicals, enhancing regioselectivity .
  • In oxidation reactions, it acts as a co-reagent with iodobenzene diacetate for alcohol-to-ketone conversions .

Q. What analytical techniques are optimal for characterizing its reaction products?

  • IR spectroscopy : Confirm ester formation via C=O stretches at 1730–1780 cm⁻¹ and succinimide C-N-C peaks at 1210 cm⁻¹ .
  • X-ray crystallography : Resolve crystal structures to analyze halogen bonding patterns (e.g., PPh₄⁺ complexes) .
  • MALDI-TOF/MS : Detect protein conjugates using sinapinic acid matrix and delayed extraction settings .

Q. How can conflicting toxicological data (e.g., carcinogenicity classifications) be resolved?

Discrepancies arise from varying regulatory criteria (IARC, OSHA, NTP). Mitigation strategies:

  • Dose dependency : Use ≤0.1% w/w in formulations to avoid carcinogen thresholds .
  • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to validate safety in biological systems .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Solvent selection : Use DMF for high solubility or THF for easier purification.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to accelerate acylation.
  • Workup : Precipitate unreacted NHS with cold diethyl ether, followed by vacuum filtration .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.